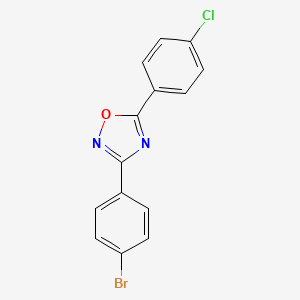

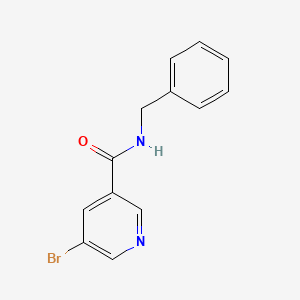

![molecular formula C14H10BrClO2 B1268633 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 428462-38-8](/img/structure/B1268633.png)

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

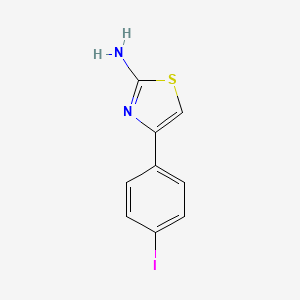

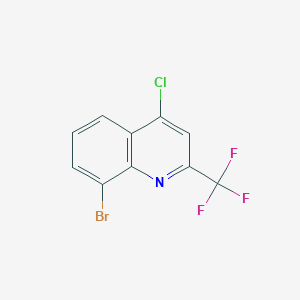

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is a compound involved in various chemical synthesis processes, leading to the creation of novel compounds with potential applications in different fields, including medicinal chemistry. Its unique structural components, including the bromo and chlorobenzyl groups, allow it to participate in diverse chemical reactions.

Synthesis Analysis

The synthesis of related bromo and chloro-substituted benzaldehydes typically involves multi-step chemical reactions, starting from simple precursors like 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. These processes may include elimination reactions, reduction reactions, and bromination to achieve the desired bromo and chloro-substituted products (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde has been characterized using spectroscopic methods like NMR and MS, providing insights into their molecular frameworks and confirming the presence of specific functional groups and their arrangements (H. Bi, 2014).

Chemical Reactions and Properties

These compounds can act as intermediates in the synthesis of non-peptide CCR5 antagonists, highlighting their role in producing biologically active molecules. The synthesis involves further reactions with other specific reactants, showcasing the chemical versatility and reactivity of the bromo and chloro-substituted benzaldehydes (H. Bi, 2015).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, can be inferred based on the structural characteristics of these compounds. The presence of halogen atoms typically influences these properties, affecting their phase behavior and interactions with solvents.

Chemical Properties Analysis

The chemical properties, including reactivity towards various organic and inorganic reagents, are significantly influenced by the halogen substituents. These groups can participate in electrophilic aromatic substitution, nucleophilic substitution reactions, and can also impact the acidity and stability of the compounds. Studies involving similar bromo and chloro-substituted compounds provide insights into their reactivity patterns and potential for further functionalization (R. Balachander, A. Manimekalai, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : This compound was synthesized and used in creating novel non-peptide CCR5 antagonists, with the structure characterized by NMR and MS, showing biological activity potential (Bi, 2015).

Development of N-Allyl-4-piperidyl Benzamide Derivatives : Utilized in the synthesis of a non-peptide CCR5 antagonist, contributing to advancements in the creation of novel therapeutic agents (Cheng De-ju, 2014).

Preparation of N-Piperidine Benzamides CCR5 Antagonists : Played a key role in the synthesis of another non-peptide CCR5 antagonist, highlighting its versatility in drug discovery (Cheng De-ju, 2015).

Synthesis of Trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes : Investigated for its potential as antimicrobial additives to oils and fuels, demonstrating its diverse application beyond pharmaceuticals (Talybov, Akhmedova, Yusubov, 2022).

Application in Copper(II) Complexes : Utilized in the synthesis and structural characterization of copper(II) complexes, contributing to the field of coordination chemistry and material science (Dong et al., 2012).

Antioxidant, Antimicrobial, and Anticancer Properties : Explored for its application in synthesizing compounds with significant antioxidant, antimicrobial, and anticancer properties, indicating its potential in various medical applications (Konuş et al., 2019).

Halomethylation Precursors for Heteroditopic Ligands : Employed in the bromo- and chloro-methylation of salicylaldehydes, proving its usefulness in creating functional arms for applications in organic and coordination chemistry (Wang et al., 2006).

Eigenschaften

IUPAC Name |

5-bromo-2-[(2-chlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQWNQYGMMPIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

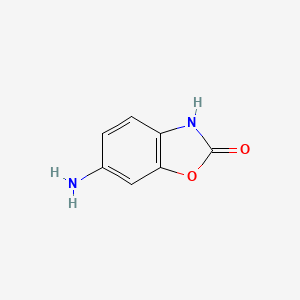

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)